molecular formula C10H12N2O4S B12627355 Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate CAS No. 921222-13-1

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate

Cat. No.: B12627355
CAS No.: 921222-13-1
M. Wt: 256.28 g/mol
InChI Key: GDXFEYKGBXRTKJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an ethyl ester group, an amino group, a methylsulfanyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The methylsulfanyl group is then introduced via a substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can facilitate electron transfer reactions, while the amino and methylsulfanyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate can be compared with other nitrobenzoates and related compounds:

    Ethyl 2-amino-3-nitrobenzoate: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    Ethyl 2-amino-6-(methylsulfanyl)benzoate: Lacks the nitro group, which may result in different chemical and biological properties.

    Ethyl 2-amino-6-(methylsulfanyl)-4-nitrobenzoate: The position of the nitro group can influence the compound’s reactivity and interactions.

This compound is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a nitro group, an amino group, and a methylthio group attached to a benzoate structure. This unique combination of functional groups contributes to its chemical reactivity and biological activity.

Key Functional Groups

  • Amino Group (-NH2): Involved in hydrogen bonding and can influence the compound's interaction with biological macromolecules.
  • Nitro Group (-NO2): Known for its role in various biological activities, including anticancer effects.
  • Methylthio Group (-S(CH3)): May participate in hydrophobic interactions, enhancing the compound's binding affinity to certain targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
  • Antioxidant Activity: The nitro group may contribute to the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
  • Cytotoxic Effects: Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest.

Anticancer Properties

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human colorectal cancer (HCT116) and leukemia cell lines (CCRF-CEM) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116 (wild-type)15Apoptosis induction
HCT116 (p53−/−)20Cell cycle arrest
CCRF-CEM12DNA synthesis inhibition
A54918Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, likely due to the presence of the nitro group which is known for its antibacterial effects .

Case Studies

  • Study on Anticancer Activity:
    A recent study assessed the effects of this compound on HCT116 cells. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with subsequent analysis revealing activation of apoptotic pathways through caspase activation .
  • Antimicrobial Evaluation:
    In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .

Research Applications

This compound is being explored for various applications in:

  • Drug Development: As a lead compound for synthesizing new anticancer or antimicrobial agents.
  • Biochemical Probes: For studying enzyme interactions and cellular pathways due to its ability to modulate biological functions.

Properties

CAS No.

921222-13-1

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

ethyl 2-amino-6-methylsulfanyl-3-nitrobenzoate

InChI

InChI=1S/C10H12N2O4S/c1-3-16-10(13)8-7(17-2)5-4-6(9(8)11)12(14)15/h4-5H,3,11H2,1-2H3

InChI Key

GDXFEYKGBXRTKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])SC

Origin of Product

United States

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